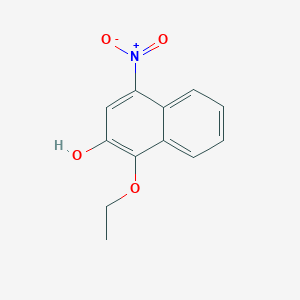

1-Ethoxy-4-nitronaphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Ethoxy-4-nitronaphthalen-2-ol” is a compound that likely contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “1-Ethoxy” part suggests an ethoxy group (–O–CH2CH3) attached at the 1-position of the naphthalene core. The “4-nitro” indicates a nitro group (–NO2) at the 4-position, and the “2-ol” implies a hydroxyl group (–OH) at the 2-position .

Molecular Structure Analysis

The molecular structure of “1-Ethoxy-4-nitronaphthalen-2-ol” would be characterized by the presence of the naphthalene core with the aforementioned functional groups attached at the specified positions . The exact structure, including the arrangement of atoms and bond lengths, would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of “1-Ethoxy-4-nitronaphthalen-2-ol” would be influenced by the electron-donating and electron-withdrawing effects of the ethoxy, nitro, and hydroxyl groups . The compound could potentially undergo further nitration, sulfonation, halogenation, and other electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethoxy-4-nitronaphthalen-2-ol” would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .Scientific Research Applications

Antibacterial, Antifungal, and Antialgal Properties

Nitronaphthalenes, including 1-Ethoxy-4-nitronaphthalen-2-ol, have been studied for their bioactive properties. Research on natural and synthesized nitronaphthalenes has shown considerable antibacterial, antifungal, and antialgal activities. These compounds, isolated from endophytic fungi or synthesized chemically, demonstrate the potential of nitronaphthalenes in medical and environmental applications to combat microbial infections and growth (Krohn et al., 2008).

Atmospheric Chemistry and Environmental Impact

Nitronaphthalenes are also significant in atmospheric chemistry, impacting air quality and human health. Studies have modeled the formation, decay, and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons (nitronaphthalenes) in the atmosphere. These compounds, including derivatives similar to 1-Ethoxy-4-nitronaphthalen-2-ol, are formed from the photochemical reactions of naphthalene and its derivatives, contributing to smog and potential respiratory health issues (Feilberg et al., 1999).

Applications in Material Science

Nitronaphthalenes have been explored for their applications in material science, such as their use in battery technology. For instance, 1-Nitronaphthalene has been investigated as a cathode material for magnesium reserve batteries, highlighting the potential of nitronaphthalene derivatives in energy storage solutions. These studies focus on optimizing the performance of the cathode by improving the reduction efficiency of the nitronaphthalene depolarizer (Thirunakaran et al., 1996).

Chemical Synthesis and Organic Chemistry

In organic chemistry, nitronaphthalenes serve as key intermediates in the synthesis of complex molecules. Research on the nucleophilic aromatic substitution on 1-alkoxy-2-nitronaphthalene by naphthyl Grignard reagents for synthesizing 2-nitro-1,1'-binaphthyls showcases the versatility of nitronaphthalenes in constructing chiral and axially symmetric compounds, which are valuable in developing pharmaceuticals and advanced materials (Hattori et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-ethoxy-4-nitronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12-9-6-4-3-5-8(9)10(13(15)16)7-11(12)14/h3-7,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZBGARXRXIACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-4-nitronaphthalen-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2862161.png)

![1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide](/img/structure/B2862165.png)

![methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862171.png)

![4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol](/img/structure/B2862172.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

![N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2862180.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)